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Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzaldehyde

Cat. No.: B1272653

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-Fluoro-4-methylbenzaldehyde (CsH7FO), a key intermediate in the
pharmaceutical and fine chemical industries. This document is intended for researchers,
scientists, and drug development professionals, offering a centralized resource for its spectral
characteristics to aid in quality control, reaction monitoring, and structural elucidation.

Chemical Structure and Properties
e |[UPAC Name: 3-Fluoro-4-methylbenzaldehyde

o CAS Number: 177756-62-6[1]

» Molecular Formula: CsH7FO[1]

e Molecular Weight: 138.14 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 3-Fluoro-4-
methylbenzaldehyde.
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'H NMR (Proton NMR) Data

Solvent: CDCIs Frequency: 400 MHz

Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment

9.0 . ,(A:I:Zr;yde proton (-
7.65 d 7.6 Aromatic proton

7.58 d 7.6 Aromatic proton

7.35 t 7.6 Aromatic proton

2.38 s Methyl protons (-CHs)

Data interpreted from publicly available spectra.

3C NMR (Carbon NMR) Data

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (d) ppm

Assignment

189.5

Aldehyde carbon (C=0)

163.2 (d, J = 252 Hz)

Aromatic carbon (-C-F)

135.8 Aromatic carbon
132.4 Aromatic carbon
128.7 Aromatic carbon

125.3 (d, J = 18 Hz)

Aromatic carbon

115.6 (d, J = 21 Hz)

Aromatic carbon

14.8

Methyl carbon (-CHs)

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Data interpreted from publicly available spectra.

IR (Infrared) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm~?) Intensity Assignment

2924 Medium C-H stretch (methyl)

2865 Medium C-H stretch (aldehyde)
1705 Strong C=0 stretch (aldehyde)
1610, 1585 Medium-Strong C=C stretch (aromatic ring)
1275 Strong C-F stretch

825 Strong C-H bend (out-of-plane)

Data interpreted from publicly available spectra from sources such as Bio-Rad Laboratories,
Inc.[1]

MS (Mass Spectrometry) Data

lonization Method: Electron lonization (EI)

miz Relative Intensity (%) Assighment

138 100 [M]* (Molecular ion)
137 95 [M-H]*

109 45 [M-CHOJ*

83 30 [CeHaF]*

Predicted fragmentation pattern based on typical behavior of substituted benzaldehydes.

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 3-Fluoro-4-methylbenzaldehyde was
dissolved in 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane
(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were acquired on a 400 MHz spectrometer.

» 1H NMR Acquisition: A standard single-pulse experiment was used. Key parameters included
a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1
second. 16 scans were co-added and Fourier transformed.

e 13C NMR Acquisition: A proton-decoupled pulse program was utilized. Key parameters
included a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation
delay of 2 seconds. 512 scans were accumulated.

o Data Processing: The raw data was processed with an exponential window function and
zero-filled prior to Fourier transformation. Phase and baseline corrections were applied.
Chemical shifts were referenced to the TMS signal at 0.00 ppm for *H and the CDClIs solvent
peak at 77.16 ppm for 13C.

FT-IR Spectroscopy

o Sample Preparation: As 3-Fluoro-4-methylbenzaldehyde is a liquid at room temperature,
the spectrum was acquired directly using the neat liquid.

e Instrumentation: A Bruker Tensor 27 FT-IR spectrometer equipped with a diamond
Attenuated Total Reflectance (ATR) accessory was used.[1]

o Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded. A
small drop of the sample was then placed onto the crystal, ensuring full coverage. The
spectrum was recorded over the range of 4000-400 cm~1.[2] 32 scans were co-added at a
resolution of 4 cm~1.
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o Data Processing: The sample spectrum was automatically ratioed against the background
spectrum to produce the final absorbance spectrum.

Mass Spectrometry

o Sample Preparation: The liquid sample was introduced into the mass spectrometer via a
direct insertion probe or after separation by gas chromatography.

» Instrumentation: A mass spectrometer operating in Electron lonization (ElI) mode was used.

o Data Acquisition: The sample was vaporized and bombarded with a 70 eV electron beam.[3]
The resulting ions were accelerated and separated by a quadrupole mass analyzer. The
mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400.[3]

o Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z.
The base peak was assigned a relative intensity of 100%.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Fluoro-4-methylbenzaldehyde.
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General Workflow for Spectroscopic Analysis

Sample Preparation
(Dissolution/Neat)

NMR Analysis IR Analysis MS Analysis
(1H, 3C) (FT-IR/ATR) (El)

Data Processing
(Fourier Transform, Baseline Correction)

Spectral Interpretation
(Peak Assignment, Structure Elucidation)

Final Report
(Data Tables, Protocols)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-4-
methylbenzaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1272653#spectroscopic-data-of-3-
fluoro-4-methylbenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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